tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate
Description
Structure and Key Features
tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is a bicyclic compound with a fused 3.2.0 ring system containing a nitrogen atom at the 2-position (2-aza). The tert-butyl carbamate (Boc) group is attached via a methylene linker to the bridgehead (1-position) of the bicyclic scaffold . Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . The Boc group serves as a protective moiety for amines, making this compound a valuable intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors or bioactive molecules requiring controlled amine reactivity .
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[3.2.0]heptan-1-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-6-4-9(12)5-7-14-12/h9,14H,4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYATNZNPIOEGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate involves several steps. One common method includes the reaction of 2-azabicyclo[3.2.0]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
The compound’s uniqueness lies in its bicyclo[3.2.0]heptane core. Similar compounds differ in ring size, nitrogen placement, and substituent connectivity:
Key Observations :
- Ring Size and Strain: The [3.2.0] system imposes distinct steric and electronic effects compared to [2.2.1] or [2.2.2].
- Nitrogen Position : 2-aza vs. 3-aza alters hydrogen-bonding capabilities and basicity. The 2-aza configuration in the target compound may favor interactions with enzyme active sites .
- Substituent Attachment : Boc groups attached via methylene linkers (vs. direct bonding) improve solubility and reduce steric hindrance during synthetic steps .
Physicochemical Properties
Note: The Boc group’s pKa (~12.3) ensures stability under basic conditions, critical for intermediates in multi-step syntheses .
Biological Activity
tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate (CAS Number: 2137787-17-6) is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor modulation.
The compound exhibits the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| Boiling Point | 331.9 ± 15.0 °C (Predicted) |
| Density | 1.067 ± 0.06 g/cm³ (Predicted) |
| pKa | 13.48 ± 0.46 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, acting as an inhibitor for certain enzymes and receptors. This modulation can affect various biochemical pathways, potentially leading to therapeutic benefits.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes involved in critical biological processes, including:
- Acetylcholinesterase Inhibition : Similar compounds have shown potential in treating neurodegenerative diseases by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
- β-secretase Inhibition : Compounds structurally related to this compound have demonstrated the ability to inhibit β-secretase, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease .
Receptor Binding
The compound may also interact with various receptors, modulating their activity:
- Nicotinic Acetylcholine Receptors : Its structural features suggest potential binding affinity to nicotinic receptors, which play a significant role in cognitive function and neuroprotection.
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds on astrocytes exposed to amyloid beta (Aβ) peptides. The findings indicated that certain carbamate derivatives could reduce oxidative stress markers and inflammation in astrocytes, suggesting a protective role against neurotoxicity associated with Alzheimer's disease .
In Vivo Studies
In vivo studies have shown that compounds similar to this compound can reduce Aβ levels and β-secretase activity in animal models when compared to control groups treated with established medications like galantamine . However, some studies noted that the efficacy might vary based on bioavailability and specific conditions of administration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
